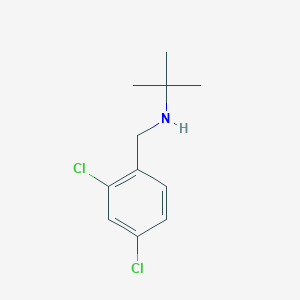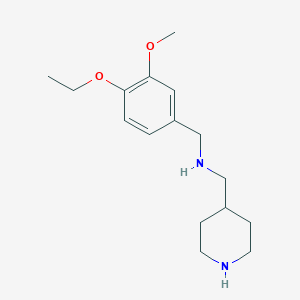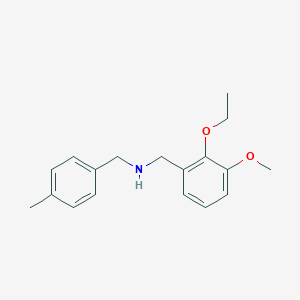
N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine, commonly known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tertiary amine that belongs to the family of dichlorobenzylamines.
Mécanisme D'action
The mechanism of action of BDCRB is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral DNA or RNA synthesis. BDCRB has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
BDCRB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BDCRB has also been found to inhibit the growth of tumor cells and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDCRB is its potent antiviral activity. It has been found to be effective against a wide range of viruses, making it a promising candidate for the development of antiviral drugs. However, BDCRB has some limitations in lab experiments. It is highly toxic and can cause severe damage to cells at high concentrations. Therefore, it is essential to use appropriate safety measures while handling BDCRB.
Orientations Futures
There are several future directions for the research on BDCRB. One of the primary areas of focus is the development of BDCRB-based antiviral drugs. The potent antiviral activity of BDCRB makes it a promising candidate for the development of drugs to treat viral infections. Another area of research is the use of BDCRB in cancer therapy. The ability of BDCRB to induce apoptosis and inhibit the growth of tumor cells makes it a potential candidate for the development of cancer drugs. Additionally, the use of BDCRB in material science and agriculture is an area of active research.
Conclusion:
In conclusion, BDCRB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine. BDCRB has been extensively studied for its potential applications in medicine, agriculture, and material science. It exhibits potent antiviral activity against a wide range of viruses and has several biochemical and physiological effects. Although it has some limitations in lab experiments, BDCRB has several future directions for research, including the development of antiviral drugs and cancer therapy.
Méthodes De Synthèse
The synthesis of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine in the presence of toluene. The reaction takes place at room temperature and yields BDCRB as a white crystalline solid. The purity of the compound can be increased by recrystallization from methanol.
Applications De Recherche Scientifique
BDCRB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. One of the primary applications of BDCRB is in the development of antiviral drugs. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
Propriétés
Formule moléculaire |
C11H15Cl2N |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)6-10(8)13/h4-6,14H,7H2,1-3H3 |
Clé InChI |
ODRCBMAQFLJASG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
